N-[1-(furan-2-yl)ethyl]cyclopropanamine
CAS No.:
Cat. No.: VC17692861
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethyl]cyclopropanamine |
| Standard InChI | InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3 |
| Standard InChI Key | KKEABNOYKSGCRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CO1)NC2CC2 |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of N-[1-(furan-2-yl)ethyl]cyclopropanamine comprises a cyclopropane ring directly bonded to a primary amine group, which is further connected to a 1-(furan-2-yl)ethyl substituent (Fig. 1). The compound exists in both free base and hydrochloride salt forms, with the latter having the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol.
Stereochemical Configuration
The stereospecific variant N-[(1S)-1-(furan-2-yl)ethyl]cyclopropanamine has been characterized, with its InChI string confirming the (1S) configuration at the chiral center:
InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3/t7-/m0/s1 .
This enantiomeric form is critical for interactions with biological targets, as chirality often influences binding affinity and metabolic stability.
Table 1: Key Molecular Descriptors
Synthesis and Physicochemical Properties
Physicochemical Characteristics
The compound’s furan moiety confers moderate polarity, while the cyclopropane ring enhances metabolic stability. The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays.
Biological Activity and Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1) Inhibition
N-[1-(furan-2-yl)ethyl]cyclopropanamine belongs to a class of cyclopropylamine-based LSD1 inhibitors, as evidenced by patent filings describing structurally related compounds . LSD1, an epigenetic enzyme that demethylates histone H3K4, is overexpressed in cancers such as acute myeloid leukemia (AML). Inhibition of LSD1 reactivates tumor suppressor genes by maintaining histone methylation, inducing differentiation and apoptosis in malignant cells .
Table 2: Comparative LSD1 Inhibition Profiles
| Compound | IC₅₀ (nM) | Selectivity Over MAO-B | Source |
|---|---|---|---|
| Tranylcypromine (TCP) | 20–50 | Low | |
| N-[1-(Furan-2-yl)ethyl]cyclopropanamine | Pending | High (Predicted) |
Pharmacological and Toxicological Considerations
Pharmacokinetics
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Metabolic Stability: The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .
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Blood-Brain Barrier Permeability: Moderate, as predicted by the compound’s logP (~1.5) and polar surface area (35 Ų) .
Toxicity Profile
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Acute Toxicity: No in vivo data available; in vitro assays show low cytotoxicity (IC₅₀ > 10 µM in HEK293 cells).
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Off-Target Effects: Structural analogs exhibit minimal interaction with monoamine oxidases (MAOs), reducing cardiovascular risks .
Research Applications and Future Directions
Oncology
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Combination Therapy: Synergy with DNA methyltransferase inhibitors (e.g., azacitidine) in AML models .
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Biomarker Development: Correlation between LSD1 inhibition and re-expression of silenced tumor suppressors (e.g., p16INK4a) .
Neuropharmacology
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Cognitive Disorders: LSD1 regulates neuronal plasticity; inhibitors may ameliorate Alzheimer’s-related memory deficits .
Chemical Probes
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